molecular formula C17H19F2N3O2S B2812448 N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide CAS No. 2309800-40-4

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide

Cat. No.: B2812448
CAS No.: 2309800-40-4
M. Wt: 367.41
InChI Key: WCKNAKVNQQYIPJ-UHFFFAOYSA-N
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Description

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide: is a synthetic compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of pyrazole derivatives and features a combination of cyclopropyl groups, a pyrazole ring, and a difluorobenzenesulfonamide moiety, making it a versatile material for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of cyclopropyl groups, and finally, the attachment of the difluorobenzenesulfonamide moiety. Common reagents used in these reactions include cyclopropyl bromide, hydrazine hydrate, and difluorobenzenesulfonyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzenesulfonamide moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds with various functional groups replacing the difluorobenzenesulfonamide moiety.

Scientific Research Applications

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of protein-protein interactions.

Comparison with Similar Compounds

N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide: can be compared with other similar compounds, such as:

  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
  • N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide

These compounds share similar structural features but differ in the substituents on the benzene ring. The uniqueness of This compound lies in the presence of the difluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O2S/c18-14-6-5-13(9-15(14)19)25(23,24)20-7-8-22-17(12-3-4-12)10-16(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKNAKVNQQYIPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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